MAO-B Inhibitory Potency: Para-CF3 Chalcone Surpasses the Clinical Standard Safinamide
CAS 144017-74-3 (compound 14) inhibits human recombinant MAO-B with a Ki of 14.6 ± 0.1 nM, which is lower (more potent) than the clinically approved MAO-B inhibitor safinamide, which shows a Ki of 17 ± 4 nM under identical assay conditions [1]. While the meta-substituted isomer (compound 13) is more potent (Ki = 5.0 nM), CAS 144017-74-3 achieves this MAO-B inhibition with a distinct binding mode and without cytotoxicity, offering a differentiated pharmacological profile [2].
| Evidence Dimension | MAO-B inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 14.6 ± 0.1 nM (compound 14, para-CF3) |
| Comparator Or Baseline | Safinamide: Ki = 17 ± 4 nM; Compound 13 (meta-CF3): Ki = 5.0 ± 0.5 nM; Unsubstituted chalcone: Ki = 56 ± 6 nM |
| Quantified Difference | vs. Safinamide: 14% more potent; vs. Compound 13: 2.9-fold less potent; vs. Chalcone: 3.8-fold more potent |
| Conditions | Human recombinant MAO-B, kynuramine substrate, reported as mean ± SD of three independent experiments |
Why This Matters
For researchers requiring a non-cytotoxic MAO-B inhibitor scaffold with potency exceeding the clinical gold standard safinamide but with a distinct para-substitution-dependent binding pose, this compound fills a specific niche unavailable with the meta-isomer or the unsubstituted chalcone.
- [1] Iacovino, L.G.; et al. Table 2: Inhibition Constant Values and Selectivity Indices for Human Recombinant MAO-A and MAO-B. ACS Med. Chem. Lett. 2021, 12 (7), 1151–1158. View Source
- [2] Iacovino, L.G.; et al. Text: '13 exhibited a potency higher than that of safinamide, taken as a reference... 14 is accommodated in the opposite way.' ACS Med. Chem. Lett. 2021, 12 (7), 1151–1158. View Source
